2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE
Description
2-(4-Ethoxyphenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}acetamide is a synthetic acetamide derivative featuring a 4-ethoxyphenyl group linked to an acetamide backbone and a piperidine ring substituted with a thiophen-2-yl moiety.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-19-7-5-17(6-8-19)16-21(24)22-11-14-23-12-9-18(10-13-23)20-4-3-15-26-20/h3-8,15,18H,2,9-14,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUQWRHFEIKANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2CCC(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE typically involves multiple steps, including the formation of the ethoxyphenyl and thiophenyl-piperidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring, in particular, is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with key analogues identified in the evidence:
Note: Target compound’s formula and weight are estimated based on structural analysis, as explicit data is unavailable in the evidence.
Key Structural Differences and Functional Implications
Aromatic Substituents: The target compound’s 4-ethoxyphenyl group provides greater lipophilicity compared to the methoxyethyl groups in and , which may enhance membrane permeability. In contrast, the chlorophenyl sulfonyl group in introduces strong electron-withdrawing effects, likely altering target binding kinetics .
Piperidine Modifications :
- Substitution at the piperidine 4-position with thiophen-2-yl (target) versus pyridin-2-yl () or methylpiperazine () alters steric bulk and electronic profiles. Thiophene’s sulfur atom may engage in hydrophobic interactions, while pyridine’s nitrogen could participate in polar interactions .
In contrast, the rigid sulfonyl group in may restrict conformational mobility, favoring specific enzyme active sites .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 349.45 g/mol. The structure features an ethoxyphenyl group, a piperidine moiety, and a thiophene ring, which are significant for its biological activity.
Pharmacological Profile
Recent studies have indicated that this compound exhibits several pharmacological activities, including:
- Antidepressant Effects : Research shows that derivatives similar to this compound can modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential antidepressant properties.
- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, indicating a role in reducing inflammation in various models.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, although further research is needed to establish its spectrum of activity.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Serotonin Receptor Modulation : The piperidine structure may interact with serotonin receptors, influencing mood and anxiety pathways.
- Inhibition of Inflammatory Pathways : The presence of the thiophene ring may enhance the compound's ability to inhibit inflammatory mediators.
In Vitro Studies
In vitro studies have demonstrated that 2-(4-ethoxyphenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}acetamide inhibits the release of inflammatory cytokines in human macrophages. For instance, a study reported a significant reduction in IL-1β release at concentrations as low as 10 µM .
Case Studies
A notable case study involved the evaluation of this compound's effects on human embryonic kidney (HEK293) cells. The results indicated low cytotoxicity, suggesting a favorable safety profile for further development .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
